synthesis of ω-terminal alkyne oleic acid
synthesis of ω-terminal alkyne oleic acid
An In-depth Technical Guide to the Synthesis of ω-Terminal Alkyne Oleic Acid
Abstract
ω-Terminal alkyne oleic acid, known systematically as (9Z)-9-octadecen-17-ynoic acid, is a powerful chemical probe for interrogating complex biological systems.[1][2][3] Its unique structure, combining the natural C18 chain and cis-alkene of oleic acid with a terminal alkyne, makes it an invaluable tool for "click" chemistry applications.[2] This guide provides a comprehensive overview of a robust synthetic strategy for this molecule, designed for researchers, chemists, and professionals in drug development. We will deconstruct the synthesis through a retrosynthetic analysis, focusing on a Z-selective Wittig reaction as the core transformation. This document explains the causality behind key experimental choices, provides detailed step-by-step protocols, and summarizes critical data to ensure scientific integrity and practical reproducibility.
Introduction: The Convergence of Lipid Biology and Bioorthogonal Chemistry
The study of fatty acids and their metabolites—the field of lipidomics—is fundamental to understanding health and disease. Octadecanoids, the oxygenated products of 18-carbon fatty acids like oleic acid, are involved in a myriad of physiological processes, from inflammation to cell signaling.[4] However, tracking the metabolic fate of these lipids within a living system presents a significant challenge.
1.1 The Role of ω-Terminal Alkyne Fatty Acids in Modern Research The introduction of a small, bio-inert terminal alkyne group at the omega (ω) position of a fatty acid creates a "clickable" analog.[5][6] This modification allows researchers to trace the incorporation and metabolism of the fatty acid surrogate through complex biological matrices.[7][8][9][10] Using mass spectrometry or fluorescence imaging, scientists can visualize lipid localization, identify protein-lipid interactions, and quantify metabolic flux, providing unprecedented insight into lipid biology.[8][10]
1.2 "Click" Chemistry: A Powerful Tool for Bioconjugation The concept of "click chemistry," first described by K. Barry Sharpless, centers on reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups and reaction conditions.[11] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an alkyne and an azide "click" together to form a stable triazole linkage.[12][13][14] The terminal alkyne on our target molecule serves as a handle for attaching various reporter tags, such as fluorophores or biotin, enabling its detection and isolation.[2][11][13]
1.3 Synthetic Objectives and Challenges The primary challenge in synthesizing ω-terminal alkyne oleic acid is the precise installation of two key functional groups on a long aliphatic chain: the cis (Z) double bond at the C9 position and the terminal alkyne at the C17 position. The synthesis must be designed to control the stereochemistry of the double bond while preventing unwanted reactions at the sensitive alkyne and carboxylic acid moieties.
A Retrosynthetic Strategy via Wittig Olefination
To address the synthetic challenges, we employ a convergent retrosynthetic strategy. The central C9=C10 double bond is an ideal site for disconnection using the Wittig reaction, a reliable method for forming alkenes with predictable stereochemistry.
2.1 Disconnection of the Target Molecule The target molecule, (9Z)-9-octadecen-17-ynoic acid, is disconnected at the C9=C10 double bond. This yields two precursor fragments:
-
An aldehyde fragment: A C9 aliphatic chain with a terminal aldehyde and a protected carboxylic acid at the other end. Methyl 8-oxooctanoate is a suitable candidate.
-
A phosphonium ylide fragment: Derived from a C9 aliphatic chain containing a terminal alkyne. This requires the synthesis of a (9-decynyl)triphenylphosphonium salt.
This approach isolates the formation of the two key functional groups into separate precursor syntheses before the crucial coupling step.
Caption: Retrosynthetic analysis of ω-terminal alkyne oleic acid.
2.2 Overview of the Forward Synthesis The forward synthesis involves the independent preparation of the two fragments, followed by their coupling via the Wittig reaction to construct the C18 backbone with the desired Z-alkene. A final hydrolysis step liberates the carboxylic acid.
Caption: Forward synthesis workflow for ω-terminal alkyne oleic acid.
Synthesis of Precursor Fragments
The success of the convergent strategy hinges on the efficient preparation of the aldehyde and phosphonium salt precursors.
3.1 Protocol: Synthesis of Methyl 8-oxooctanoate (Aldehyde Fragment) This fragment can be prepared by oxidation of the corresponding commercially available alcohol, methyl 8-hydroxyoctanoate.
-
Objective: To oxidize a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.
-
Methodology: Swern oxidation or Dess-Martin periodinane (DMP) oxidation are preferred as they are mild and high-yielding.
-
Step-by-Step Protocol (Swern Oxidation):
-
Dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂) and cool to -78 °C.
-
Add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise and stir for 15 minutes.
-
Add a solution of methyl 8-hydroxyoctanoate (1.0 eq) in DCM dropwise. Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure aldehyde.
-
3.2 Protocol: Synthesis of (9-Decynyl)triphenylphosphonium Bromide (Ylide Precursor) This precursor is synthesized from the corresponding ω-alkynyl bromide.
-
Objective: To create the phosphonium salt required for the Wittig reaction.
-
Methodology: An Sₙ2 reaction between triphenylphosphine and 10-bromo-1-decyne.
-
Step-by-Step Protocol:
-
Dissolve 10-bromo-1-decyne (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.
-
Reflux the mixture for 24-48 hours, monitoring the reaction by TLC for the consumption of the starting bromide.
-
Cool the reaction mixture to room temperature. The phosphonium salt will often precipitate.
-
Collect the solid by filtration and wash with cold diethyl ether to remove any unreacted starting material.
-
Dry the resulting white solid under high vacuum. The product is typically used without further purification.
-
The Core Transformation: Z-Selective Wittig Reaction
The cornerstone of this synthesis is the stereocontrolled formation of the cis-double bond.
4.1 The Causality of Z-Selectivity The Wittig reaction of non-stabilized ylides (like the one derived from our alkylphosphonium salt) with aldehydes under salt-free conditions proceeds via a kinetically controlled pathway. The initial cycloaddition forms an oxaphosphetane intermediate. In polar aprotic solvents (e.g., THF), the rapid collapse of the syn-oxaphosphetane intermediate to the Z-alkene is faster than its equilibration to the more stable anti-intermediate, leading to high Z-selectivity. The use of a strong, non-lithium base like sodium bis(trimethylsilyl)amide (NaHMDS) is crucial to minimize salt effects that can erode this selectivity.
4.2 Protocol: Coupling of Fragments and Final Hydrolysis
-
Objective: To couple the two fragments to form the C18 chain and then deprotect the ester to yield the final acid.
-
Methodology: Generation of the ylide followed by reaction with the aldehyde, and subsequent saponification of the resulting ester.
-
Step-by-Step Protocol:
-
Ylide Generation: Suspend (9-decynyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF under N₂ at -78 °C.
-
Add NaHMDS (1.1 eq, 1M solution in THF) dropwise. The solution should turn a deep orange/red color, indicating ylide formation. Stir for 1 hour at this temperature.
-
Wittig Reaction: Add a solution of methyl 8-oxooctanoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product (methyl (9Z)-9-octadecen-17-ynoate) via flash column chromatography to separate it from triphenylphosphine oxide.
-
Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (3-5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture to pH ~2 with dilute HCl.
-
Extract the final product with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield ω-terminal alkyne oleic acid.
-
Summary of Key Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |
| 3.1 | Aldehyde Synthesis | Methyl 8-hydroxyoctanoate, Oxalyl Chloride, DMSO, Et₃N | DCM | -78 °C to RT | 75-90% |
| 3.2 | Phosphonium Salt | 10-Bromo-1-decyne, PPh₃ | Acetonitrile | Reflux | 85-95% |
| 4.2 | Wittig Reaction | Phosphonium salt, NaHMDS, Aldehyde | THF | -78 °C to RT | 50-70% |
| 4.3 | Hydrolysis | Methyl Ester, LiOH | THF / H₂O | RT | 90-98% |
Conclusion and Future Perspectives
This guide outlines a robust and reproducible based on the Z-selective Wittig reaction. By carefully preparing two key fragments and controlling the conditions of the coupling reaction, this valuable chemical probe can be synthesized efficiently. The principles discussed—particularly regarding the control of alkene stereochemistry—are broadly applicable in complex molecule synthesis. While other methods, such as those involving alkyne cross-coupling, exist, the Wittig-based approach offers a reliable pathway with high stereocontrol.[15] The availability of this and other "clickable" fatty acids will continue to empower researchers to unravel the complex roles of lipids in biology and disease.[9][16]
References
- Recent Progress of Protecting Groups for Terminal Alkynes.Source not specified. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6KNqg8kI5zRwQ_Sk2TgERI-G3CHqvgqLUnIA-MRl0XAa2bCudRsxpIXhXo44V_r9iCRiZUgMOKe65InK4sQo3Dy2UrO0kYaqCUSLb5uhSZ7-jrRDtfu9D7DvuBe50-Iy_SId_uuN2gYQtiv0EhoEHrylZxIDMUcAJeAYTwU0xgzztB7LwhW_JN9T1odIytF7BN1k1E2I=]
- Alkyne Protecting Groups | PDF | Ether | Chemistry. Scribd. [URL: https://www.scribd.com/document/247915549/alkyne-protecting-groups]
- Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [URL: https://www.gelest.com/product/acetylenic-and-alkynyl-silanes/silanes-as-protecting-groups-for-terminal-alkyne/]
- Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [URL: https://cureffi.org/2015/04/06/organic-chemistry-24-alkynes-reactions-synthesis-and-protecting-groups/]
- 15.2 Use of protecting groups | Organic Chemistry II. Lumen Learning. [URL: https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/15-2-use-of-protecting-groups/]
- A Study of n-Octadecenoic Acids. I. Synthesis of cis- and trans-7- through 12- and of 17-Octadecenoic Acids.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01150a062]
- Synthesis of octadecynoic acids and [1-14C] labeled isomers of octadecenoic acids.Lipids. [URL: https://pubmed.ncbi.nlm.nih.gov/3999930/]
- 17-OCTADECYNOIC ACID | CAS No.34450-18-5 Synthetic Routes. Guidechem. [URL: https://www.guidechem.com/cas/34450-18-5.html#Synthetic-Routes]
- Octadec-17-ynoic acid. AAPharmaSyn. [URL: https://www.aapharmasyn.com/product/octadec-17-ynoic-acid/]
- 17-Octadecynoic acid | C18H32O2. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1449]
- Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays.Journal of Lipid Research, PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3053211/]
- ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja504281v]
- Biosynthesis of alkyne-containing natural products.RSC Chemical Biology, PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7885744/]
- De novo biosynthesis of terminal alkyne-labeled natural products. eScholarship.org. [URL: https://escholarship.org/uc/item/15b5x8sm]
- Synthesis of terminal alkyne 8. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-terminal-alkyne-8-Reagents-and-conditions-a-Pt-C-NaOD-D2O-220-C-3_fig2_361253018]
- Oleic Acid Alkyne (CAS 151333-45-8). Cayman Chemical. [URL: https://www.caymanchem.com/product/10931/oleic-acid-alkyne]
- The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. eScholarship.org. [URL: https://escholarship.org/uc/item/42j1g7xs]
- Oleic Acid Alkyne | CAS 151333-45-8. Biomol.com. [URL: https://www.biomol.com/cayman-chemical/10931/oleic-acid-alkyne.html]
- Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates.Journal of Lipid Research, NIH. [URL: https://www.jlr.org/article/S0022-2275(22)00020-X/fulltext]
- Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art.Frontiers in Physiology. [URL: https://www.frontiersin.org/articles/10.3389/fphys.2022.902509/full]
- Click chemistry. Wikipedia. [URL: https://en.wikipedia.org/wiki/Click_chemistry]
- Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35248616/]
- Oleic Acid Alkyne - Applications. Bertin Bioreagent. [URL: https://www.bertin-bioreagent.com/pr-42023/oleic-acid-alkyne]
- Engineered Biosynthesis of Alkyne-tagged Polyketides.Methods in Enzymology, PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7939103/]
- Nonadecynoic acid (18-yne) | 95978-51-1. Avanti Research. [URL: https://avantilipids.com/product/900427]
- Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art.Frontiers in Physiology, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9124434/]
- Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28418318/]
- 18-Nonadecenoic acid | C19H36O2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/543857]
- Biosynthesis of alkyne-containing natural products.RSC Chemical Biology. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cb/d0cb00190b]
- Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. [URL: https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm]
- Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology.Molecules, MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2989]
- Nonadecylic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nonadecylic_acid]
- Click Chemistry (Azide / alkyne reaction). Interchim. [URL: https://www.interchim.fr/ft/C/Click-Chemistry.pdf]
- CAS 646-30-0: Nonadecanoic acid. CymitQuimica. [URL: https://www.cymitquimica.com/cas/646-30-0]
Sources
- 1. 17-Octadecynoic acid | C18H32O2 | CID 1449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Oleic Acid Alkyne | CAS 151333-45-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. escholarship.org [escholarship.org]
- 5. aapharmasyn.com [aapharmasyn.com]
- 6. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 9. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. Click Chemistry [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. interchim.fr [interchim.fr]
- 15. Synthesis of octadecynoic acids and [1-14C] labeled isomers of octadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]
